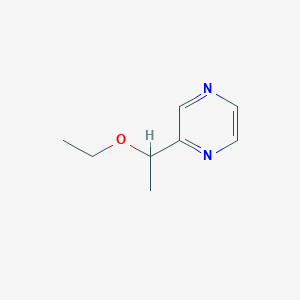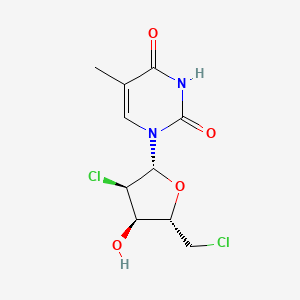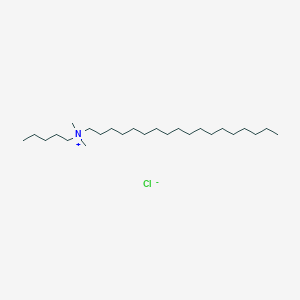
2-(1-Ethoxyethyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethoxyethyl)pyrazine is a heterocyclic aromatic organic compound that contains a pyrazine ring substituted with an ethoxyethyl group Pyrazines are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethyl)pyrazine can be achieved through several methods. One common approach involves the reaction of pyrazine with ethyl vinyl ether under acidic conditions to introduce the ethoxyethyl group. Another method includes the use of ethyl bromoacetate and pyrazine in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethoxyethyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include substituted pyrazines, pyrazine-2-carboxylic acids, and dihydropyrazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-Ethoxyethyl)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Research has shown potential antitumor and anti-inflammatory properties, suggesting its use in drug development.
Industry: It is used in the flavor and fragrance industry due to its aromatic properties
Mechanism of Action
The mechanism of action of 2-(1-Ethoxyethyl)pyrazine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, its antitumor activity is attributed to the inhibition of certain kinases and the induction of apoptosis in cancer cells. The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
Pyrazine: The parent compound with a simpler structure.
Pyridine: A similar nitrogen-containing heterocycle with different chemical properties.
Pyrimidine: Another nitrogen-containing heterocycle with two nitrogen atoms in different positions.
Uniqueness
2-(1-Ethoxyethyl)pyrazine is unique due to the presence of the ethoxyethyl group, which imparts distinct chemical and biological properties. This substitution enhances its solubility, reactivity, and potential biological activities compared to its simpler analogs .
Properties
CAS No. |
85985-30-4 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(1-ethoxyethyl)pyrazine |
InChI |
InChI=1S/C8H12N2O/c1-3-11-7(2)8-6-9-4-5-10-8/h4-7H,3H2,1-2H3 |
InChI Key |
JLQHDMISJWRNMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C1=NC=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,4-Dimethyl-2-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14403745.png)
![({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14403752.png)
![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)

![N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide](/img/structure/B14403787.png)




